molecular formula C16H17O2P B3177826 (2R,5R)-1-hydroxy-2,5-diphenylphospholane 1-oxide CAS No. 226393-33-5

(2R,5R)-1-hydroxy-2,5-diphenylphospholane 1-oxide

Cat. No.: B3177826
CAS No.: 226393-33-5
M. Wt: 272.28 g/mol
InChI Key: JXBQOEHGCNDFQE-HZPDHXFCSA-N
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Description

“(2R,5R)-1-Hydroxy-2,5-diphenylphospholane 1-oxide” is a chemical compound with the molecular formula C16H17O2P . It is used in various chemical reactions and has a significant role in organic chemistry .


Physical and Chemical Properties Analysis

“this compound” has a predicted boiling point of 532.8±50.0 °C and a predicted density of 1.22±0.1 g/cm3 . It also has a predicted pKa of 2.65±0.60 .

Scientific Research Applications

Enantioselective Catalysis

  • Fiaud's acid serves as a chiral Brønsted acid catalyst in the asymmetric Friedel-Crafts alkylation of indoles with 2-butene-1,4-diones. This application showcases its role in facilitating reactions with high yield and enantioselectivity, which is crucial in synthesizing complex targets with sensitive functionalities at room temperature (Chatterjee et al., 2017).

Synthesis and Resolution of Chiral Compounds

  • The synthesis of cyclic phosphinic acid derivatives of (2R,5R)-1-hydroxy-2,5-diphenylphospholane 1-oxide has been achieved. These derivatives are important in the resolution of enantiomers, a critical process in the production of chiral substances (Guillen et al., 2002).

Chiral Phosphine Ligands

  • This compound is also a precursor in the synthesis of chiral phosphine ligands, which are pivotal in asymmetric synthesis and catalysis. The resolution methods and stereochemical analyses of these ligands have been extensively studied, demonstrating their utility in various organic reactions (Bagi et al., 2014).

Organocatalysis

  • In the field of organocatalysis, this compound is used in stereo-selective processes. The catalytic asymmetric synthesis involving this compound demonstrates its effectiveness in producing high enantiomeric excesses, which is essential in the synthesis of chiral molecules (Hintermann et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 symbol, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Properties

IUPAC Name

(2R,5R)-1-hydroxy-2,5-diphenyl-1λ5-phospholane 1-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17O2P/c17-19(18)15(13-7-3-1-4-8-13)11-12-16(19)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,17,18)/t15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBQOEHGCNDFQE-HZPDHXFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(P(=O)(C1C2=CC=CC=C2)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](P(=O)([C@H]1C2=CC=CC=C2)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,5R)-1-hydroxy-2,5-diphenylphospholane 1-oxide
Reactant of Route 2
(2R,5R)-1-hydroxy-2,5-diphenylphospholane 1-oxide
Reactant of Route 3
(2R,5R)-1-hydroxy-2,5-diphenylphospholane 1-oxide
Reactant of Route 4
(2R,5R)-1-hydroxy-2,5-diphenylphospholane 1-oxide
Reactant of Route 5
(2R,5R)-1-hydroxy-2,5-diphenylphospholane 1-oxide
Reactant of Route 6
(2R,5R)-1-hydroxy-2,5-diphenylphospholane 1-oxide

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